2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
CAS No.: 865758-96-9
VCID: VC21337484
Molecular Formula: C13H10ClN3O2
Molecular Weight: 275.69 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is a complex organic compound featuring a chlorinated pyrimidine ring and a benzonitrile group. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential applications in pharmaceutical development and biological research. 2.3. Hazard Information
Synthesis MethodsThe synthesis of this compound typically involves the reaction of a chlorinated pyrimidine derivative with a benzonitrile precursor. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. 4.1. Biological ActivityThis compound is studied for its potential biological activity, including effects on enzymes and receptors. Preliminary studies suggest it may exhibit anti-cancer or anti-inflammatory properties by modulating specific molecular targets. 4.2. Pharmaceutical DevelopmentIt serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Its unique chemical structure makes it a valuable compound for various research applications. 4.3. Industrial ApplicationsBeyond pharmaceuticals, it is used in the development of new materials, including polymers and coatings, due to its distinct chemical properties. Comparison with Similar Compounds
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 865758-96-9 | ||||||||||||||||
Product Name | 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | ||||||||||||||||
Molecular Formula | C13H10ClN3O2 | ||||||||||||||||
Molecular Weight | 275.69 g/mol | ||||||||||||||||
IUPAC Name | 2-[(6-chloro-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile | ||||||||||||||||
Standard InChI | InChI=1S/C13H10ClN3O2/c1-16-12(18)6-11(14)17(13(16)19)8-10-5-3-2-4-9(10)7-15/h2-6H,8H2,1H3 | ||||||||||||||||
Standard InChIKey | BVUJISIVAHYNLI-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)Cl | ||||||||||||||||
Canonical SMILES | CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)Cl | ||||||||||||||||
Appearance | Solid powder | ||||||||||||||||
Purity | > 95% | ||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||
Synonyms | 2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile | ||||||||||||||||
PubChem Compound | 11346416 | ||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume